3-(1-(2-(Pyridin-4-yl)ethyl)piperidin-4-yl)propan-1-ol
Description
This compound is a piperidine derivative substituted with a pyridin-4-yl ethyl group at the piperidine nitrogen and a hydroxypropyl chain at the 4-position of the piperidine ring. Its structure combines a heterocyclic amine (piperidine) with a pyridine moiety, which may confer unique physicochemical and pharmacological properties. The hydroxypropyl chain may enhance solubility, while the pyridine ring could influence binding affinity through aromatic interactions or hydrogen bonding.
Properties
IUPAC Name |
3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c18-13-1-2-14-5-10-17(11-6-14)12-7-15-3-8-16-9-4-15/h3-4,8-9,14,18H,1-2,5-7,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUFEWWGDZWTAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCCO)CCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(Pyridin-4-yl)ethyl)piperidin-4-yl)propan-1-ol typically involves multiple stepsThe specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(Pyridin-4-yl)ethyl)piperidin-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine or pyridine rings.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the molecule .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to (4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone exhibit antimicrobial properties. A study found that piperidine derivatives possess significant activity against various bacterial strains, suggesting potential use as antimicrobial agents in treating infections .
Anticancer Potential
The structural features of this compound suggest it may interact with biological targets involved in cancer progression. Preliminary studies have shown that piperidine derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in anticancer therapies .
Pain Management
Piperidine derivatives are also explored for their analgesic properties. The incorporation of sulfonyl groups may enhance the efficacy of these compounds in pain management by modifying their interaction with pain receptors .
Material Science Applications
The unique chemical structure of (4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone allows for potential applications in material science, particularly in the development of polymers and coatings. Its chemical stability and resistance to degradation make it suitable for high-performance materials used in harsh environments.
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various piperidine derivatives, including those structurally similar to (4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone. The results demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations comparable to traditional antibiotics .
Case Study 2: Cancer Cell Apoptosis
In another investigation, researchers focused on the apoptotic effects of piperidine derivatives on human cancer cell lines. The study revealed that compounds with similar structures could significantly reduce cell viability through the activation of intrinsic apoptotic pathways .
Mechanism of Action
The mechanism of action of 3-(1-(2-(Pyridin-4-yl)ethyl)piperidin-4-yl)propan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Pyridine vs. Alkyl Substitutions :
- The pyridin-4-yl group in the target compound distinguishes it from analogs like 3-(1-methylpiperidin-4-yl)propan-1-ol , which lacks aromaticity. Pyridine’s electron-withdrawing nature and hydrogen-bonding capability may enhance binding to receptors with polar active sites, as seen in serotonin receptor ligands (e.g., BRL54443) .
- 3-(1-Pentylpiperidin-4-yl)propan-1-ol replaces the pyridine with a pentyl chain, likely increasing lipophilicity and membrane permeability but reducing target specificity .
Linker Flexibility: The ethyl-piperidine linkage in the target compound provides conformational rigidity compared to the amino linker in 3-((1-(pyridin-4-yl)ethyl)amino)propan-1-ol . Rigid structures often improve receptor selectivity by reducing entropic penalties during binding.
Piperidine vs. Piperazine Cores :
- The piperazine derivative 1-(3-hydroxypropyl)-4-methylpiperazine introduces an additional nitrogen atom, which may alter basicity and hydrogen-bonding interactions. Piperazine-containing compounds (e.g., RS57639) are common in GPCR ligands due to their versatile pharmacophoric properties .
Pharmacological and Functional Implications
- Receptor Binding: The target compound’s pyridine and piperidine motifs are hallmarks of ligands targeting serotonin (5-HT) receptors, adrenoceptors, or histamine receptors. For example, BRL54443 (5-hydroxy-3-(1-methylpiperidin-4-yl)-1H-indole) is a potent 5-HT₁B/1D receptor agonist . The hydroxypropyl chain in the target compound could mimic the hydroxyindole group in such ligands, suggesting possible 5-HT receptor affinity.
Metabolic Stability :
Compared to compounds with ester or amide linkages (e.g., RS100235 ), the hydroxypropyl group may improve metabolic stability by resisting hydrolysis, though this requires experimental validation .Solubility vs. Permeability :
The pyridine ring and hydroxypropyl chain likely balance hydrophilicity and lipophilicity, contrasting with highly lipophilic analogs like 3-(1-pentylpiperidin-4-yl)propan-1-ol .
Biological Activity
3-(1-(2-(Pyridin-4-yl)ethyl)piperidin-4-yl)propan-1-ol, also known by its CAS number 865075-33-8, is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a piperidine ring, a pyridine ring, and a hydroxyl group, which contribute to its diverse interactions within biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | 3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]propan-1-ol |
| Molecular Formula | C15H24N2O |
| Molecular Weight | 248.36 g/mol |
| InChI | InChI=1S/C15H24N2O/c18-13-1-2-14... |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The presence of the hydroxyl group allows for hydrogen bonding, enhancing binding affinity to target proteins. This interaction can modulate receptor activity, leading to various physiological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Receptor Binding : The compound has been studied for its affinity towards neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes such as monoamine oxidase (MAO), which plays a critical role in the metabolism of neurotransmitters. This inhibition could have implications for treating neurodegenerative diseases.
- Anticancer Activity : In vitro studies have shown that derivatives of this compound can disrupt protein interactions involved in cancer cell proliferation, indicating potential as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
Study on Neurotransmitter Receptors
A study focused on the interaction of similar piperidine derivatives with serotonin transporters (SERT) revealed that modifications in the side chain significantly enhanced binding affinity. The study suggested that compounds with structural similarities to this compound could serve as leads for developing antidepressants targeting SERT .
Anticancer Activity Assessment
Research evaluating the anticancer properties of related compounds demonstrated significant inhibitory effects on lung cancer cell lines (A549 and NCI-H1299). Compounds structurally similar to this compound showed IC50 values in the micromolar range, indicating potential efficacy in cancer therapy .
Comparative Analysis with Similar Compounds
The unique combination of functional groups in this compound differentiates it from other piperidine and pyridine derivatives. A comparison with similar compounds highlights:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 4-(3-hydroxypropyl)piperidine | MAO-B Inhibition | Not specified |
| 4-(2-hydroxyethyl)piperidine | SERT Affinity | Not specified |
| 3-(1-(2-(Pyridin-4-yl)ethyl)piperidin) | Anticancer Activity | 6.32 - 11.39 |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-(1-(2-(Pyridin-4-yl)ethyl)piperidin-4-yl)propan-1-ol to maximize yield and purity?
- Methodological Answer : A common approach involves reductive amination or alkylation of piperidine derivatives. For example, reacting 3-(piperidin-4-yl)propan-1-ol with 2-(pyridin-4-yl)ethyl halides in acetonitrile under controlled pH (e.g., using triethylamine as a base) at 50–60°C for 12–24 hours achieves moderate yields (~50–60%) . Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) enhances purity to >95%. Monitoring reaction progress with TLC (Rf ~0.3 in CH₂Cl₂/MeOH) is critical.
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) shows distinct peaks for the pyridinyl protons (δ 8.3–8.5 ppm), piperidine CH₂ groups (δ 1.4–2.7 ppm), and the hydroxyl proton (δ 4.5–5.0 ppm). ¹³C NMR confirms the pyridinyl carbons (δ 120–150 ppm) and aliphatic carbons (δ 20–60 ppm) .
- Mass Spectrometry : ESI-MS (positive mode) typically displays [M+H]⁺ at m/z 263.2, with fragmentation patterns confirming the piperidine and pyridinyl moieties .
Q. How can researchers determine the solubility and stability of this compound in various solvents?
- Methodological Answer : Solubility is assessed via saturation shake-flask method:
- Polar solvents : Highly soluble in DMSO (>50 mg/mL) and methanol (~20 mg/mL).
- Nonpolar solvents : Poor solubility in hexane (<1 mg/mL).
Stability tests (HPLC at 25°C over 72 hours) show degradation <5% in DMSO but ~15% in aqueous buffers (pH 7.4), suggesting storage in anhydrous conditions .
Advanced Research Questions
Q. What is the hypothesized mechanism of action for this compound in modulating biological targets (e.g., GPCRs or ion channels)?
- Methodological Answer : The pyridinyl and piperidine groups suggest interactions with aminergic receptors (e.g., serotonin or dopamine receptors). Docking studies (AutoDock Vina) predict binding to the orthosteric site of 5-HT₆ receptors (ΔG ≈ -9.2 kcal/mol), with hydrogen bonding between the hydroxyl group and Ser193 . Functional assays (cAMP accumulation in HEK293 cells) validate partial agonism (EC₅₀ ≈ 120 nM) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
- Methodological Answer : Key modifications include:
- Piperidine substitution : Replacing the 4-hydroxypropyl group with bulkier substituents (e.g., benzyl) increases lipophilicity (logP from 1.2 to 2.8) but reduces aqueous solubility.
- Pyridinyl position : 3-Pyridinyl analogs show 3-fold higher affinity for α4β2 nAChRs (Kᵢ = 18 nM vs. 55 nM for 4-pyridinyl) .
- Data Table :
| Modification | Target Affinity (Kᵢ, nM) | logP |
|---|---|---|
| Parent compound | 55 (α4β2 nAChR) | 1.2 |
| 3-Pyridinyl analog | 18 | 1.5 |
| Benzyl-piperidine | 42 | 2.8 |
Q. What advanced analytical methods are used to quantify this compound in complex biological matrices (e.g., plasma or tissue)?
- Methodological Answer :
- LC-MS/MS : A validated method uses a C18 column (2.1 × 50 mm, 1.7 µm), gradient elution (0.1% formic acid in H₂O/MeCN), and MRM transitions (m/z 263.2 → 154.1 for quantification). LOQ = 0.5 ng/mL in rat plasma .
- Sample Prep : Protein precipitation with acetonitrile (1:3 v/v) achieves >90% recovery.
Q. How can researchers resolve contradictions in reported biological activities (e.g., agonist vs. antagonist effects)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, incubation time). Systematic approaches include:
- Dose-response curves : Test a wide concentration range (0.1 nM–100 µM) to identify biphasic effects.
- Receptor profiling : Screen against a panel of 50+ GPCRs (Eurofins Cerep) to confirm selectivity .
- Kinetic assays : Use FLIPR for real-time calcium flux measurements to distinguish allosteric vs. orthosteric modulation .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
